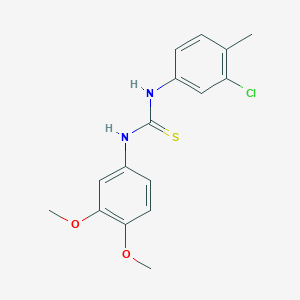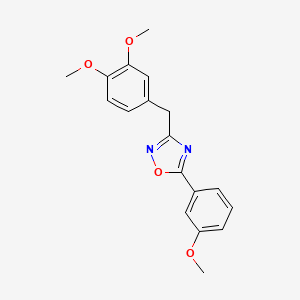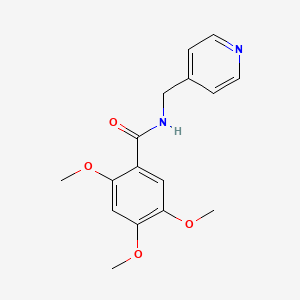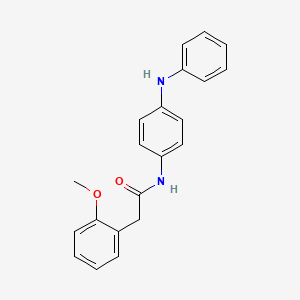
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate, also known as Cetylpyridinium chloride (CPC), is a cationic quaternary ammonium compound that is widely used as an antiseptic agent. CPC has been used in various forms, including mouthwash, throat lozenges, and nasal sprays.
科学的研究の応用
CPC has been widely used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. CPC has been used in studies to investigate its efficacy in preventing dental caries, reducing plaque formation, and treating gingivitis. It has also been studied for its potential use in wound healing and as an antiviral agent.
作用機序
CPC works by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the production of enzymes that are essential for the survival of microorganisms. CPC has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects
CPC has been shown to have minimal toxicity and is generally safe for use in humans. It has been shown to have no significant effects on the normal flora of the mouth or the gastrointestinal tract. However, high doses of CPC can cause irritation and inflammation of the mucous membranes. CPC has also been shown to have a mild anesthetic effect on the oral mucosa.
実験室実験の利点と制限
CPC is a widely used antiseptic agent and has been extensively studied for its antimicrobial properties. It is readily available and relatively inexpensive, making it an ideal choice for lab experiments. However, one limitation of CPC is that it can interfere with the growth of some microorganisms, making it unsuitable for certain types of experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding CPC. One area of interest is the development of new formulations of CPC that could be more effective against certain types of microorganisms. Another area of interest is the investigation of CPC's potential use as an antiviral agent, particularly in the treatment of respiratory infections. Finally, more research is needed to understand the long-term effects of CPC use and its potential impact on the development of antimicrobial resistance.
Conclusion
In conclusion, CPC is a widely used antiseptic agent that has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms and has been used in various forms for the prevention and treatment of oral infections. CPC's mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CPC has several advantages for lab experiments, it also has some limitations, including its potential interference with the growth of some microorganisms. Further research is needed to explore the potential applications of CPC in the treatment of various infections and to understand its long-term effects.
合成法
CPC is synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid in the presence of a base. The reaction yields CPC as a white crystalline powder with a melting point of 77-83°C.
特性
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDUNSTJLONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)

![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)



![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)